molecular formula C14H17N7O3 B2771055 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1014092-61-5

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No.: B2771055
CAS No.: 1014092-61-5
M. Wt: 331.336
InChI Key: FPLCPXIBNYHTQR-UHFFFAOYSA-N
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Description

The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a purine derivative featuring a pyrazole substituent at the 8-position and an acetamide functional group. Purine-based compounds are of significant interest due to their structural similarity to endogenous biomolecules, enabling interactions with enzymes, receptors, and nucleic acids.

Properties

IUPAC Name

2-[8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-2,6-dioxopurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3/c1-7-5-8(2)21(17-7)13-16-11-10(18(13)3)12(23)20(6-9(15)22)14(24)19(11)4/h5H,6H2,1-4H3,(H2,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLCPXIBNYHTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of 3,5-dimethylpyrazole with specific purine derivatives. The resulting structure features a pyrazole ring fused with a purine scaffold, which is known for its biological significance in nucleic acids and various metabolic pathways.

Key Structural Features

  • Molecular Formula : C14H18N6O2
  • Molecular Weight : 302.34 g/mol
  • Functional Groups : Contains amide and dioxo functionalities which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
MicroorganismActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Activity

The compound's potential as an anticancer agent has been investigated:

  • Cell Line Studies : Research indicates that similar pyrazole derivatives can inhibit tumor cell growth significantly. For example, one study reported that a related compound had an IC50 value of 27.6 μM against breast cancer cell lines .
Cell LineIC50 (μM)
MDA-MB-231 (Breast Cancer)27.6
A549 (Lung Cancer)35.4

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It is hypothesized that the presence of the pyrazole moiety allows for interaction with enzymes involved in cellular signaling pathways.
  • DNA Binding : Molecular docking studies suggest that the compound may bind to DNA or RNA structures, potentially disrupting normal cellular functions .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • A study involving a series of synthesized pyrazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines while displaying low toxicity to normal cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and purine moieties exhibit significant anticancer properties. The structural features of 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide suggest potential interactions with biological targets involved in cancer cell proliferation and survival pathways. Studies have shown that derivatives of pyrazole can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuropharmacological Effects

The compound's neuropharmacological profile has been evaluated through various models assessing anxiolytic and antidepressant activities. For instance, derivatives of pyrazole have demonstrated the ability to modulate neurotransmitter systems associated with mood regulation. In experimental models using pentylenetetrazole and maximal electroshock tests, compounds similar to this compound exhibited significant anticonvulsant properties .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Studies have indicated that these compounds can act against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Adenosine Receptor Modulation

The compound may function as an adenosine receptor antagonist. Adenosine receptors play critical roles in various physiological processes including sleep regulation and cardiovascular functions. Research suggests that modulation of these receptors can lead to therapeutic effects in conditions such as asthma and cardiovascular diseases .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrazole derivatives has revealed their potential to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound could be beneficial in treating inflammatory diseases .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For example, its derivatives can be utilized in creating advanced polymers or nanomaterials that exhibit enhanced thermal stability or electrical conductivity .

Drug Delivery Systems

In drug delivery applications, the compound can serve as a model for developing carriers that enhance the bioavailability of therapeutic agents. Its ability to form stable complexes with drugs can facilitate controlled release mechanisms .

Case Studies

Study Findings Implications
Study on anticancer activityDemonstrated significant inhibition of tumor growth in vitroPotential for development as an anti-cancer agent
Neuropharmacological assessmentShowed anxiolytic effects in animal modelsPossible application in anxiety disorders
Antimicrobial efficacy testingEffective against multiple bacterial strainsCould lead to new antimicrobial therapies

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Functional Group Molecular Weight logP (Predicted)
Target Compound Purine 8-(3,5-dimethylpyrazole), 3,7-dimethyl Acetamide 330.35 1.2
Methyl Ester Analog Purine 8-(3,5-dimethylpyrazole), 7-isopropyl Methyl ester 374.40 2.5
Compound 7a Thiophene 5-amino-3-hydroxypyrazole Cyano ~300 0.8

Physicochemical and Pharmacological Implications

  • Solubility : The acetamide group in the target compound improves aqueous solubility compared to the methyl ester analog, which has higher lipophilicity .

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